

FM-381: An In-Depth Profile of a Selective JAK3 Kinase Inhibitor

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Compound of Interest

Compound Name: FM-381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **FM-381**, a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of **FM-381**'s activity against its primary target, as well as its broader interactions across the human kinome. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental methodologies and visual representations of key workflows.

Executive Summary

FM-381 is a chemical probe that demonstrates high potency and selectivity for JAK3, a key enzyme in the JAK-STAT signaling pathway predominantly expressed in hematopoietic cells. Its selectivity is crucial for minimizing off-target effects, a critical consideration in the development of kinase inhibitors. This document outlines the quantitative measures of **FM-381**'s selectivity, the protocols used to obtain this data, and a visual representation of the experimental workflow.

Data Presentation: Kinase Selectivity Profile of FM-381

The selectivity of **FM-381** has been rigorously evaluated against its primary target family and a broad panel of human kinases. The following tables summarize the key quantitative data.

Table 1: Potency and Selectivity against JAK Family Kinases

Kinase	IC50 (nM)	Selectivity vs. JAK3 (fold)
JAK3	0.127[1]	-
JAK1	52[2]	410[1]
JAK2	346[2]	2700[1]
TYK2	459[2]	3600[1]

IC50 values were determined using a radiometric assay.[3]

Table 2: Broad Kinase Panel Screening Results (ProQinase - 410 Kinases)

Concentration (nM)	Number of Hits (% Inhibition > 50%)	Observations
100	0[2]	No significant off-target activity was detected, demonstrating high selectivity at this concentration.[2]
500	11[1]	Moderate inhibition of 11 other kinases was observed, with residual activities below 50%. [1]

Table 3: Bromodomain Selectivity Profile

Target Family	Result
Bromodomains (BRD4, BRPF, CECR, FALZ, TAF1, BRD9)	Inactive[1]

Experimental Protocols

The following sections detail the methodologies employed to generate the selectivity data for **FM-381**.

Radiometric Kinase Assay for JAK3 IC50 Determination

A radiometric assay was utilized to determine the IC50 value of **FM-381** against JAK3. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.

Materials:

- Recombinant human JAK3 enzyme
- Peptide substrate
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
- [γ-³³P]ATP
- Unlabeled ATP
- **FM-381** (serially diluted)
- Phosphocellulose filter plates
- Phosphoric acid wash solution
- Scintillation counter

Procedure:

- **Reaction Setup:** A master mix containing the kinase reaction buffer, recombinant JAK3 enzyme, and peptide substrate is prepared.
- **Inhibitor Addition:** Serial dilutions of **FM-381** in DMSO are added to the wells of a microtiter plate. A DMSO-only control is included.

- **Enzyme Addition:** The enzyme/substrate master mix is added to the wells containing the inhibitor.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [γ - ^{33}P]ATP. The final ATP concentration is at or near the K_m for ATP (e.g., 10 μM). [3]
- **Incubation:** The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Termination:** The reaction is stopped by the addition of phosphoric acid.
- **Separation:** The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ - ^{33}P]ATP is washed away using a phosphoric acid solution.
- **Detection:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The amount of radioactivity is proportional to the kinase activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ProKinase Kinase Panel Screening ($^{33}\text{PanQinase}^{\text{TM}}$ Assay)

The broad selectivity of **FM-381** was assessed using the ProKinase panel of 410 kinases. This is a radiometric assay that utilizes a filter-binding method.

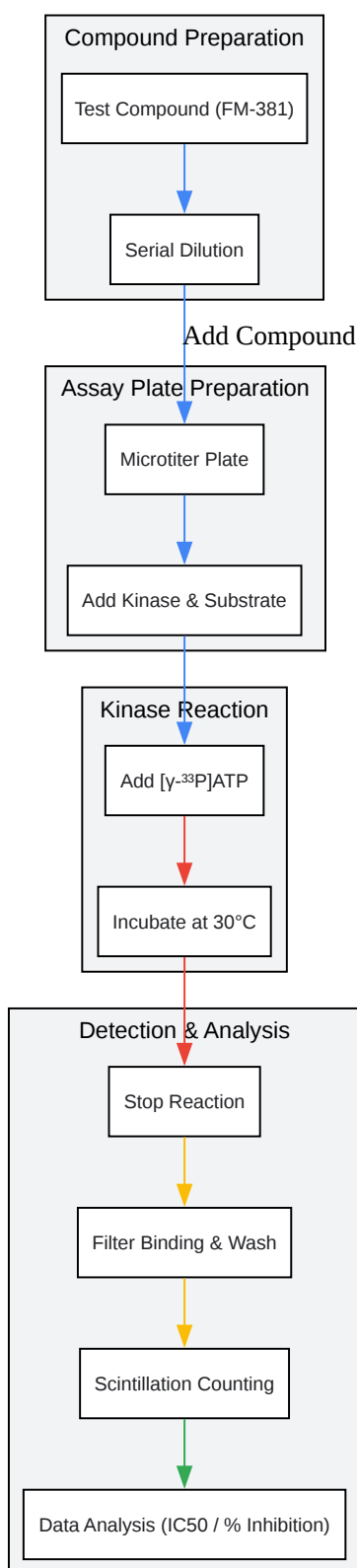
Procedure:

- **Compound Preparation:** **FM-381** is prepared at the specified screening concentrations (100 nM and 500 nM) in 10% DMSO.
- **Reaction Mixture Preparation:** For each kinase, a reaction mixture is prepared containing a reaction buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl_2 , 3 mM MnCl_2 , 3 μM Na-orthovanadate, 1.2 mM DTT), the specific substrate, and the respective recombinant protein kinase.

- Assay Plate Setup:
 - 20 µl of the reaction buffer is added to the wells of a ScintiPlate microtiter plate.
 - 5 µl of the test compound solution (or DMSO control) is added.
 - 10 µl of the substrate solution is added.
 - 10 µl of the recombinant protein kinase is added.
- Reaction Initiation: The reaction is started by the addition of 5 µl of an ATP solution containing [³³P-γ]-ATP.
- Incubation: The plate is mixed on a shaker and incubated for 60 minutes at 30°C.
- Reaction Termination and Washing: The reaction is stopped by adding 50 µl of 2% H₃PO₄. The plate is then washed three times with 200 µl of 0.9% NaCl to remove unbound radiolabeled ATP.
- Signal Detection: After drying, the plate is read in a scintillation counter to measure the amount of incorporated radioactivity.
- Data Interpretation: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to the control wells. Hits are typically defined as kinases showing inhibition greater than a certain threshold (e.g., 50%).

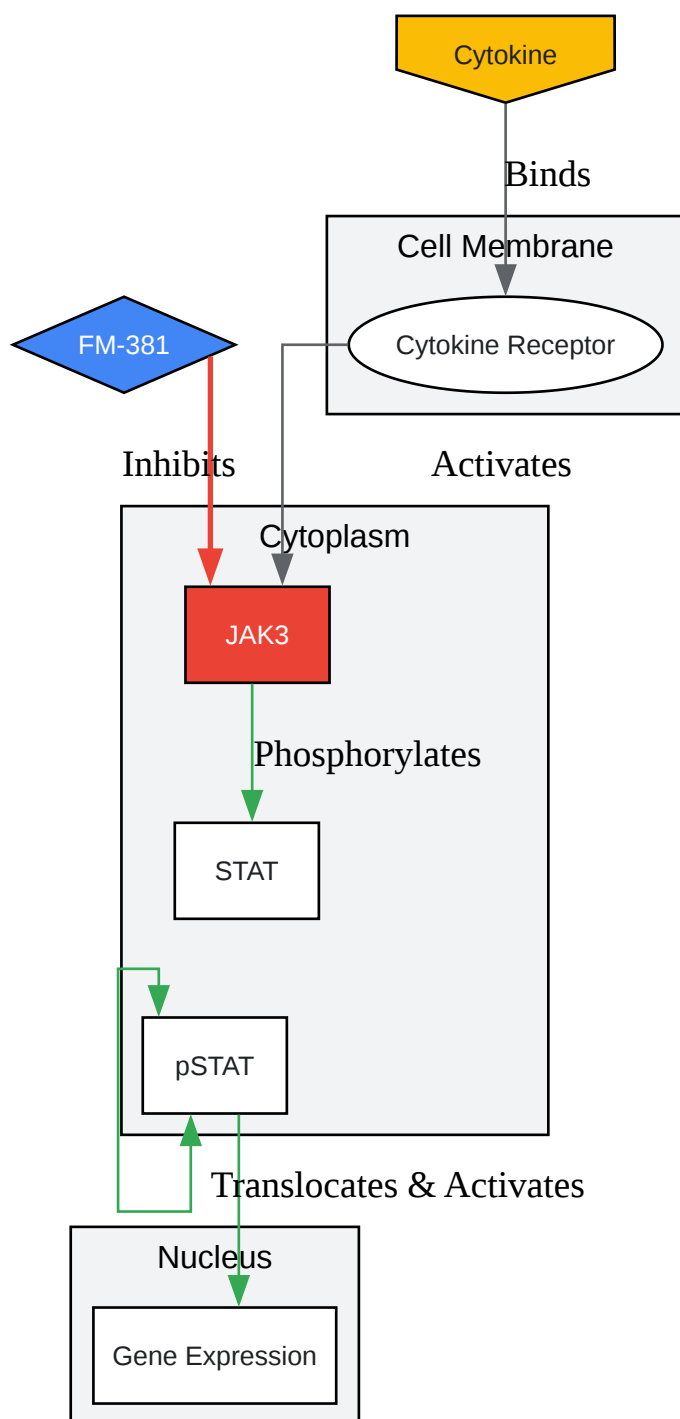
Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of **FM-381**.



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Caption: Workflow of a radiometric kinase selectivity assay.



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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of **FM-381**.

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